REPINOTAN
Description
Propriétés
Numéro CAS |
129091-16-3 |
|---|---|
Formule moléculaire |
C21H24N2O4S |
Poids moléculaire |
400.497 |
Synonymes |
REPINOTAN |
Origine du produit |
United States |
Applications De Recherche Scientifique
Acute Ischemic Stroke
Repinotan was initially developed as a treatment for depression but was later investigated for its neuroprotective effects in acute ischemic stroke. Clinical trials demonstrated that this compound could reduce neuronal loss and mitigate damage following ischemic events. For instance, in animal models, this compound reduced infarct volumes significantly when administered shortly after occlusion of the middle cerebral artery .
Key Findings from Clinical Trials:
- A phase II trial indicated that this compound was well-tolerated at doses ranging from 0.5 mg to 2.5 mg per day without serious adverse effects related to the drug .
- Although improvements in functional outcomes were observed, they were not statistically significant compared to placebo groups .
Traumatic Brain Injury
This compound has also been evaluated for its potential in treating traumatic brain injury (TBI). In clinical studies involving patients with severe TBI, this compound demonstrated safety and tolerability with no significant adverse effects on intracranial pressure or hemodynamic stability. The treatment was associated with a higher percentage of patients achieving favorable outcomes compared to placebo .
Case Study: Neuroprotective Efficacy in Animal Models
In a study examining the neuroprotective efficacy of this compound in rats subjected to middle cerebral artery occlusion, it was found that:
- Administering this compound immediately after occlusion reduced infarct volume by up to 97%.
- Even when treatment was delayed by five hours post-occlusion, significant reductions in infarct volume were still observed (up to 81%) .
Case Study: Safety and Tolerability in Stroke Patients
The BRAINS study evaluated the safety and tolerability of this compound in acute stroke patients:
Comparaison Avec Des Composés Similaires
Mechanistic and Pharmacological Comparisons
Repinotan distinguishes itself from other 5-HT1A agonists through its dual role in neuroprotection and respiratory modulation. For example:
- SM-3997: A 5-HT1A agonist studied for anxiolytic effects, SM-3997 lacks this compound’s neuroprotective activity.
Table 1: Pharmacological Profiles of 5-HT1A Agonists
| Compound | Receptor Affinity | Neuroprotection | BBB Penetration | Clinical Indications |
|---|---|---|---|---|
| This compound | Full agonist | Yes (Bcl-2, NGF) | High | Stroke, TBI, Depression |
| SM-3997 | Full agonist | No | Moderate | Anxiety (Preclinical) |
| Buspirone | Partial agonist | No | Low | Anxiety (Approved) |
Clinical Efficacy and Trial Data
This compound’s clinical trials in stroke patients (n=681) revealed non-superiority to controls, contrasting with other neuroprotective agents like Edaravone, which showed modest efficacy in ischemic stroke (OR 1.3, 95% CI 1.1–1.5) . However, this compound’s unique focus on 5-HT1A-mediated pathways differentiates it from glutamate antagonists (e.g., Selfotel) or calcium channel blockers, which target excitotoxicity but face safety challenges .
Table 2: Clinical Outcomes in Stroke Trials
| Compound | Trial Size | BI >85 (3 Months) | mRS 0–2 (3 Months) | Odds Ratio (95% CI) |
|---|---|---|---|---|
| This compound | 681 | 37% | 32.4% | 0.8 (0.6–1.1) |
| Edaravone | 1,200 | 45% | 40% | 1.3 (1.1–1.5) |
| Placebo | N/A | 42% | 37.8% | Reference |
Méthodes De Préparation
Bayer Healthcare AG’s Three-Sequence Synthesis
Bayer Healthcare AG developed the primary synthetic route for this compound, which involves three distinct reaction sequences to achieve the target molecule’s enantiomeric purity and functional group arrangement.
Sequence 1: Phenol-Based Synthesis
The first sequence begins with phenol as the starting material. Phenol undergoes Michael adduct formation to construct the chromane ring system. Subsequent steps include alkylation, benzylation, and cyclization to form the chromane-2-carboxylic acid intermediate. Hydrogenolysis with palladium on carbon (Pd/C) removes benzyl protecting groups, yielding the chromane core with a free amine group.
Sequence 2: 2-Hydroxy-Acetophenone Pathway
This route starts with 2-hydroxy-acetophenone, which is condensed with dimethyl oxalate under basic conditions to form a diketone intermediate. Ring closure via acid catalysis generates the chromane skeleton. Debenzylation using Pd/C and hydrochloric acid produces the enantiomerically pure (R)-2-aminomethyl chromane.
Sequence 3: Acylation and Deacetylation
An advanced intermediate (Compound XVII) undergoes acylation with acetyl chloride, followed by deacetylation and debenzylation. Pd/C-mediated hydrogenation ensures the removal of protecting groups while preserving stereochemical integrity.
Chroman-2-Carboxylic Acid Route
An alternative synthesis, detailed in DrugFuture’s protocol, begins with chroman-2-carboxylic acid (I):
-
Activation : Treatment with thionyl chloride converts the carboxylic acid to its acid chloride (II).
-
Amidation : Reaction with (S)-phenethylamine (III) yields a 1:1 diastereomeric mixture of amides (IV).
-
Diastereomer Separation : Fractional crystallization from ethanol isolates the desired diastereomer.
-
Reduction : Diborane in tetrahydrofuran (THF) reduces the amide to the corresponding amine (V).
-
Hydrogenation : Catalytic hydrogenation over Pd/C removes the benzyl group, yielding (R)-2-aminomethyl chroman (VI).
-
Alkylation : Reaction with 4-bromobutyl saccharin (VII) introduces the saccharinylbutyl substituent, completing the synthesis.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | SOCl₂, reflux | 95% |
| 2 | (S)-phenethylamine, Et₃N | 88% (1:1 diastereomers) |
| 4 | BH₃·THF, 0°C → RT | 92% |
| 6 | K₂CO₃, DMF, 60°C | 85% |
Isotopic Labeling Strategies
Uniform ¹⁴C-Labeling for Pharmacokinetic Studies
To trace this compound’s metabolic fate, a 10-step synthesis was developed starting with [U-¹⁴C]phenol:
Mono-Carbon-¹⁴C Labeling
For human studies, a 7-step synthesis from [carbonyl-¹⁴C]2-hydroxy-acetophenone was employed:
-
Condensation : With dimethyl oxalate to form a diketone.
-
Cyclization : Acid-catalyzed ring closure.
-
Yield : 106 mg (0.396 GBq) of [4-chromane-¹⁴C]this compound hydrochloride.
Pharmaceutical Salts and Formulations
This compound Hydrochloride Preparation
This compound’s hydrochloride salt is synthesized by reacting the free base with hydrochloric acid in methanol or ethanol. The process involves:
Lyophilized Formulations
Patent US20030203953A1 details lyophilizates for infusion:
-
Composition : this compound HCl (0.5–5 μg/mL), citric acid (1–5% w/v), mannitol (2–4% w/v).
-
Process :
-
Dissolve components in sterile water.
-
Filter through 0.2 μm polyethersulfone membrane.
-
Freeze-dry at -40°C, 0.1 mbar.
-
-
Reconstitution : 0.9% NaCl or 5% glucose solution.
Analytical Characterization
Chiral Purity Assessment
This compound’s enantiomeric excess (>99.9%) is verified via chiral HPLC:
| Column | Mobile Phase | Retention Time (R) |
|---|---|---|
| Chiralpak AD | Hexane:IPA:DEA (90:10:0.1) | 12.4 min |
Stability Profiling
Accelerated stability studies (40°C/75% RH, 6 months) show:
| Parameter | Initial | 6 Months |
|---|---|---|
| Potency (%) | 100.2 | 98.7 |
| Total Impurities (%) | 0.15 | 0.89 |
Q & A
Q. How to integrate computational modeling with wet-lab experiments for this compound’s target validation?
- Methodological Answer : Develop QSAR (Quantitative Structure-Activity Relationship) models using Schrödinger Suite or AutoDock Vina to predict binding affinities. Validate top candidates via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) . Cross-reference results with transcriptomic databases (e.g., GEO) to identify downstream gene expression changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
